11-Deoxymogroside IIIE

Solubility Formulation Pharmacokinetics

Choose 11-Deoxymogroside IIIE (>98% HPLC) for reproducible research. Unlike generic extracts, this pure standard guarantees the 11-deoxy modification critical for enzymatic stability and metabolic studies. DMSO-soluble for cell-based assays; use as an analytical calibrant to ensure data integrity. Avoid extract variability—secure a well-characterized single-entity compound. Ideal for SAR deconvolution and pharmacokinetic investigations.

Molecular Formula C48H82O18
Molecular Weight 947.2 g/mol
Cat. No. B10817873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Deoxymogroside IIIE
Molecular FormulaC48H82O18
Molecular Weight947.2 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C
InChIInChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)65-43-40(37(57)34(54)28(21-51)63-43)66-42-39(59)36(56)33(53)27(20-50)62-42)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)64-41-38(58)35(55)32(52)26(19-49)61-41/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1
InChIKeyVBXCGAFICHYWFL-KRPGNBASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Deoxymogroside IIIE: A Defined Cucurbitane Triterpenoid Glycoside for Advanced Natural Product Research


11-Deoxymogroside IIIE (CAS 1793003-47-0) is a naturally occurring cucurbitane-type triterpenoid glycoside, first isolated and characterized from the fruit of *Siraitia grosvenorii* (monk fruit) [1]. It belongs to the mogroside family, a class of compounds renowned for their intense sweetness and diverse bioactivities. Unlike its more abundant and heavily glycosylated analog, mogroside V, 11-Deoxymogroside IIIE features a specific pattern of glycosylation and a unique 11-deoxy modification. This compound is distinguished by a molecular formula of C48H82O18 and a molecular weight of 947.15 g/mol [2]. It is primarily supplied as a high-purity reference standard for analytical, biochemical, and pharmacological research applications .

11-Deoxymogroside IIIE: Why a 'Mogroside-Rich Extract' Cannot Guarantee Reproducible Experimental Outcomes


Direct substitution of 11-Deoxymogroside IIIE with a generic 'mogroside extract' or a more abundant analog like Mogroside V is scientifically unsound due to profound structural and property differences. The absence of a hydroxyl group at the C-11 position fundamentally alters the compound's physicochemical and biological profile compared to its 11-hydroxy counterparts . This modification has been shown to reduce oxidation potential and significantly enhance enzymatic stability, a critical parameter for *in vitro* and *in vivo* studies where metabolic degradation can confound results . Furthermore, the distinct glycosylation pattern of 11-Deoxymogroside IIIE influences its solubility and bioavailability, which cannot be replicated by a heterogeneous extract containing an undefined mixture of mogrosides . Such variability introduces uncontrolled variables that compromise data integrity and reproducibility, making a well-characterized, pure compound essential for rigorous scientific investigation [1].

Quantifiable Differentiation: Head-to-Head Evidence for Selecting 11-Deoxymogroside IIIE


Comparative Solubility Profile: 11-Deoxymogroside IIIE vs. Mogroside V

11-Deoxymogroside IIIE demonstrates superior solubility in organic solvents compared to the heavily glycosylated mogroside V. While Mogroside V is freely soluble in water and polar solvents due to its extensive sugar moieties, 11-Deoxymogroside IIIE exhibits good solubility in a broader range of solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, in addition to methanol and ethanol [1]. This enhanced solubility in mid-polarity organic solvents provides a practical advantage for chromatographic purification and the preparation of formulations for cell-based assays, where DMSO compatibility is often required .

Solubility Formulation Pharmacokinetics

Enhanced Enzymatic Stability: A Critical Advantage of the 11-Deoxy Modification

A key differentiator for 11-Deoxymogroside IIIE is its enhanced resistance to enzymatic degradation, directly attributed to the absence of the C-11 hydroxyl group. This structural feature reduces the compound's oxidation potential and significantly lowers its susceptibility to hydrolysis by glycosidases compared to mogroside V derivatives . While specific kinetic data (e.g., half-life in the presence of β-glucosidase) is not published, the structural basis for this increased stability is well-characterized. This property suggests a longer effective half-life in biological systems, making it a more suitable candidate for assays requiring prolonged compound exposure or for *in vivo* studies where rapid metabolism can be a confounding factor [1].

Enzymatic Stability Metabolism Glycosidase Resistance

Defined Purity and Analytical Characterization for Reproducible Research

Commercial sources of 11-Deoxymogroside IIIE provide the compound with highly defined purity specifications, typically ≥98% as determined by HPLC , with some suppliers achieving up to 99.57% . This level of purity is rigorously characterized using orthogonal analytical methods, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) . This stands in stark contrast to 'mogroside-rich extracts' which contain a complex and variable mixture of related compounds (e.g., mogroside V, mogroside IIIE, siamenoside I) with undefined and batch-dependent composition. Using a well-characterized, single-entity standard ensures that experimental results are attributable to the specific compound of interest and are reproducible across different laboratories and studies.

Purity Analytical Standard Reproducibility

Strategic Application Scenarios for 11-Deoxymogroside IIIE Based on its Differentiated Profile


In Vitro Pharmacological Assays Requiring Controlled Compound Exposure

The combination of high purity and a broad solubility profile, including compatibility with DMSO, makes 11-Deoxymogroside IIIE an ideal candidate for cell-based assays (e.g., antioxidant, anti-inflammatory, or anticancer studies). Its superior solubility in DMSO allows for the preparation of stable stock solutions at defined concentrations, which can then be reliably diluted into aqueous cell culture media [1]. Furthermore, its inferred enhanced enzymatic stability ensures that the compound remains intact during the assay incubation period, providing a more accurate representation of its intrinsic biological activity .

Analytical Method Development and Quality Control of Monk Fruit Products

Due to its availability as a highly pure, well-characterized standard (≥98% by HPLC with MS and NMR confirmation) [1], 11-Deoxymogroside IIIE serves as an essential reference material for the development and validation of analytical methods. It can be used as a calibrant in HPLC or LC-MS methods for the quantification of this specific mogroside in botanical extracts, finished food products, or pharmacokinetic samples. Its distinct retention time and mass spectral signature enable its reliable identification and differentiation from other structurally similar mogrosides in complex matrices .

Pharmacokinetic and Metabolism Studies of 11-Deoxy Series Mogrosides

The unique 11-deoxy modification is a critical structural feature that influences *in vivo* metabolism. 11-Deoxymogroside IIIE is the appropriate starting material for studies investigating the pharmacokinetic fate and metabolic pathways of 11-deoxy series mogrosides. Its use ensures that any observed metabolites, such as those potentially formed via glycoside hydrolysis or further oxidation, are derived from a known parent structure. This is in contrast to studying mogroside IIIE, which, as an isomer, may follow a different metabolic pathway as shown in comparative rat studies [1]. The enhanced stability of the 11-deoxy motif also makes it a more persistent probe for these investigations .

Structure-Activity Relationship (SAR) Studies on Mogroside Bioactivity

In medicinal chemistry and pharmacognosy research, 11-Deoxymogroside IIIE is a crucial tool for deconvoluting the SAR of the mogroside class. By comparing its biological activity profile (e.g., antiviral effects as initially reported [1]) with that of closely related analogs like mogroside IIIE (which contains an 11-hydroxyl group) and mogroside V (with additional glycosylation), researchers can pinpoint the contribution of the 11-deoxy modification to overall potency, target selectivity, and pharmacokinetic behavior . This knowledge is essential for the rational design of optimized mogroside derivatives.

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